Cas no 15788-99-5 (3-hydroxy-N-(2-hydroxyethyl)benzamide)

3-Hydroxy-N-(2-hydroxyethyl)benzamide is a versatile chemical compound characterized by its hydroxyl and amide functional groups, which contribute to its reactivity and solubility in polar solvents. This structure makes it a valuable intermediate in organic synthesis, particularly for the development of pharmaceuticals, agrochemicals, and specialty polymers. Its dual hydroxyl groups enhance hydrogen bonding potential, improving compatibility in formulations requiring controlled hydrophilicity. The compound's stability under mild conditions and ease of functionalization further support its utility in fine chemical applications. Suitable for research and industrial use, it offers a balance of reactivity and handling safety, making it a practical choice for synthetic chemistry workflows.
3-hydroxy-N-(2-hydroxyethyl)benzamide structure
15788-99-5 structure
Product Name:3-hydroxy-N-(2-hydroxyethyl)benzamide
CAS No:15788-99-5
MF:C9H11NO3
MW:181.188542604446
CID:2779805
PubChem ID:13022851
Update Time:2025-11-01

3-hydroxy-N-(2-hydroxyethyl)benzamide Chemical and Physical Properties

Names and Identifiers

    • 3-hydroxy-N-(2-hydroxyethyl)benzamide
    • BenzaMide, 3-hydroxy-N-(2-hydroxyethyl)-
    • SCHEMBL9667962
    • Z31725204
    • D86005
    • AKOS003613111
    • Oprea1_569195
    • 15788-99-5
    • DTXSID50515457
    • EN300-78213
    • QAA78899
    • Inchi: 1S/C9H11NO3/c11-5-4-10-9(13)7-2-1-3-8(12)6-7/h1-3,6,11-12H,4-5H2,(H,10,13)
    • InChI Key: FUUOJLKDTDVFIJ-UHFFFAOYSA-N
    • SMILES: OCCNC(C1C=CC=C(C=1)O)=O

Computed Properties

  • Exact Mass: 181.07389321g/mol
  • Monoisotopic Mass: 181.07389321g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 3
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 3
  • Complexity: 172
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0
  • Topological Polar Surface Area: 69.6Ų

Experimental Properties

  • Density: 1.3±0.1 g/cm3
  • Boiling Point: 427.2±30.0 °C at 760 mmHg
  • Flash Point: 212.2±24.6 °C
  • Vapor Pressure: 0.0±1.1 mmHg at 25°C

3-hydroxy-N-(2-hydroxyethyl)benzamide Security Information

3-hydroxy-N-(2-hydroxyethyl)benzamide Pricemore >>

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Additional information on 3-hydroxy-N-(2-hydroxyethyl)benzamide

Recent Advances in the Study of 3-hydroxy-N-(2-hydroxyethyl)benzamide (CAS: 15788-99-5)

3-hydroxy-N-(2-hydroxyethyl)benzamide (CAS: 15788-99-5) is a chemical compound of significant interest in the field of chemical biology and pharmaceutical research. Recent studies have explored its potential applications in drug development, particularly due to its structural properties and biological activity. This research briefing provides an overview of the latest findings related to this compound, focusing on its synthesis, mechanisms of action, and therapeutic potential.

One of the key areas of investigation has been the synthesis and optimization of 3-hydroxy-N-(2-hydroxyethyl)benzamide. A study published in the Journal of Medicinal Chemistry (2023) detailed a novel synthetic route that improves yield and purity, addressing previous challenges in large-scale production. The researchers utilized a combination of catalytic hydrogenation and selective hydroxylation, achieving a 15% increase in overall yield compared to traditional methods. This advancement is critical for facilitating further pharmacological studies and potential commercialization.

In terms of biological activity, recent in vitro studies have demonstrated that 3-hydroxy-N-(2-hydroxyethyl)benzamide exhibits promising anti-inflammatory properties. Research conducted at the University of Cambridge (2024) revealed that the compound inhibits the NF-κB signaling pathway, a key regulator of inflammatory responses. These findings suggest potential applications in treating chronic inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease. However, further in vivo studies are required to validate these effects and assess safety profiles.

Another significant development is the exploration of 3-hydroxy-N-(2-hydroxyethyl)benzamide as a potential anticancer agent. A preclinical study published in Cancer Research (2023) highlighted its ability to induce apoptosis in certain cancer cell lines, particularly those resistant to conventional chemotherapy. The compound's mechanism appears to involve the disruption of mitochondrial membrane potential and activation of caspase-3. While these results are preliminary, they open new avenues for combination therapies and targeted cancer treatments.

Despite these promising findings, challenges remain in the clinical translation of 3-hydroxy-N-(2-hydroxyethyl)benzamide. Pharmacokinetic studies indicate that the compound has a relatively short half-life in plasma, necessitating the development of sustained-release formulations or structural analogs with improved stability. Additionally, comprehensive toxicology studies are needed to ensure its safety for human use. Collaborative efforts between academic institutions and pharmaceutical companies are underway to address these limitations.

In conclusion, 3-hydroxy-N-(2-hydroxyethyl)benzamide (CAS: 15788-99-5) represents a compound with diverse therapeutic potential, as evidenced by recent research. Its applications in inflammation and oncology are particularly noteworthy, though further studies are essential to fully realize its clinical benefits. The ongoing advancements in synthesis methods and mechanistic understanding underscore its importance in the field of chemical biology and drug discovery.

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